molecular formula C23H18ClN3OS B2615287 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide CAS No. 392255-11-7

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2615287
CAS No.: 392255-11-7
M. Wt: 419.93
InChI Key: UWFQEOABFOZOQP-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound provided for research purposes. This molecule features a complex heterocyclic architecture, built around a thieno[3,4-c]pyrazole core which is substituted with a 4-chlorophenyl group. This core structure is fused with a naphthalene ring system via an acetamide linker. Heterocyclic compounds containing structures like pyrazole and thiophene rings are privileged scaffolds in medicinal chemistry due to their widespread presence in pharmacologically active molecules . The presence of multiple aromatic systems suggests potential for significant interaction with biological targets, such as enzymes and receptors. Compounds with similar fused heterocyclic frameworks are frequently investigated for their antimicrobial and antiviral properties, as such complex structures can interact with specific proteins to define selectivity for a target . Furthermore, research into unrelated receptor ligands has shown that small molecules with intricate structures can exhibit potent activity against G protein-coupled receptors (GPCRs), which are important therapeutic targets . This makes them valuable tools for probing novel biological pathways and for use in structure-activity relationship (SAR) studies. This product is intended for laboratory research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3OS/c24-17-8-10-18(11-9-17)27-23(20-13-29-14-21(20)26-27)25-22(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-11H,12-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFQEOABFOZOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Naphthylacetamide Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thieno[3,4-c]pyrazole vs. Triazole/Thiazole/Benzimidazole
  • Its fused ring structure may enhance thermal stability compared to simpler heterocycles.
  • Triazole Analogs: Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) features a non-fused triazole ring. The 1,2,3-triazole moiety is known for click chemistry applications and metabolic stability but lacks the extended conjugation of the thienopyrazole system .
  • Benzimidazole Analogs : Compounds such as 3m () incorporate a benzimidazole core with sulfinyl and difluoromethoxy groups, which may improve solubility and target selectivity but increase synthetic complexity .
Table 1: Comparison of Core Structures
Compound Core Heterocycle Key Substituents Molecular Weight Reference
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenyl, naphthalen-1-yl ~405.9* [5]
6m (Triazole analog) 1,2,3-Triazole Naphthalen-1-yloxy, 4-chlorophenyl 393.11 [1]
2-(Naphthalen-1-yl)-N-thiazolamide Thiazole Naphthalen-1-yl, dichlorophenyl 309.76 [4]
3m (Benzimidazole analog) Benzimidazole Difluoromethoxy, sulfinyl 652.60 [3]

*Molecular weight inferred from (BG15163 has a similar formula but different substituents).

Substituent Effects

  • 4-Chlorophenyl Group : Common in antimicrobial agents (e.g., penicillin analogs), this group enhances lipophilicity and may improve membrane penetration .
  • Naphthalen-1-yl vs. Naphthalen-2-yl : The position of the naphthyl group (1-yl vs. 2-yl) influences steric and electronic interactions. For example, compound 7a () with naphthalen-2-yloxy shows distinct IR spectral shifts (C=O at 1678 cm⁻¹) compared to naphthalen-1-yl derivatives .
  • Acetamide Linker : The –NH–CO– group facilitates hydrogen bonding, critical for biological target engagement. Derivatives with bulkier substituents (e.g., 4-methylpiperazinyl in BG15163, ) may alter pharmacokinetics .

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • Target Compound: Expected C=O stretch ~1670–1680 cm⁻¹ (similar to compound 6m ).
    • Triazole analogs show additional –C–O stretches at 1136 cm⁻¹ due to ether linkages .
  • Crystallography :
    • Thiazole derivatives () exhibit dihedral angles of ~61.8° between aryl and heterocyclic rings, influencing crystal packing and solubility .

Research Implications and Limitations

However, the fused thienopyrazole core may pose synthetic challenges compared to triazole or thiazole systems. Further experimental studies are required to validate these hypotheses.

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(naphthalen-1-yl)acetamide is a synthetic compound belonging to the thienopyrazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16ClN3O2SC_{19}H_{16}ClN_{3}O_{2}S, with a molecular weight of approximately 371.86 g/mol. The structure features a thieno[3,4-c]pyrazole core substituted with a chlorophenyl group and a naphthalenyl acetamide moiety. This unique arrangement contributes to its diverse biological interactions.

Anticancer Properties

Research indicates that thienopyrazole derivatives exhibit significant anticancer activity. A study highlighted the efficacy of similar compounds against glioma cell lines. For instance, compounds with structural similarities showed potent inhibition of glioma growth by targeting the AKT signaling pathway, which is crucial in cancer progression .

  • Mechanism of Action : The compound likely inhibits specific kinases involved in tumor growth and survival. Inhibition of AKT2/PKBβ has been noted in related compounds, leading to reduced viability in cancerous cells while sparing non-cancerous cells .

Antioxidant Activity

Thienopyrazole derivatives have also demonstrated antioxidant properties. In experiments involving erythrocytes from Nile fish exposed to toxic substances, these compounds mitigated oxidative damage, indicating their potential as protective agents against environmental toxins .

Case Studies

Study FocusFindings
Anticancer Activity Compounds similar to this compound displayed significant inhibition of glioma cell lines (U87MG and C6) with low cytotoxicity towards normal cells .
Antioxidant Effects Thienopyrazole compounds reduced the percentage of altered erythrocytes in fish exposed to 4-nonylphenol, showcasing their antioxidant potential .

Pharmacological Applications

The compound's ability to inhibit key kinases suggests potential applications in treating various cancers. Additionally, its antioxidant properties may support its use in protecting against oxidative stress-related diseases.

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